

Application Notes and Protocols: (R)-Amino-N-benzyl-3-methoxypropionamide in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Amino-N-benzyl-3-methoxypropionamide

Cat. No.: B196000

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Amino-N-benzyl-3-methoxypropionamide, also known as N-Desacetyl Lacosamide, is a chiral molecule that serves as a critical intermediate in the synthesis of the anticonvulsant drug Lacosamide.^{[1][2][3]} Lacosamide is utilized for the adjuvant treatment of partial-onset seizures in adults.^{[4][5]} The stereochemistry of **(R)-Amino-N-benzyl-3-methoxypropionamide** is crucial, as it directly influences the efficacy and safety of the final drug product.^[1] Beyond its established role in Lacosamide production, its chemical structure, featuring amino and methoxy groups, offers versatile opportunities for chemical modification, positioning it as a valuable building block for the discovery of novel neurologically active compounds.^[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(R)-Amino-N-benzyl-3-methoxypropionamide** is provided in the table below.

Property	Value	Source
Molecular Formula	C11H16N2O2	[1][2][6]
Molecular Weight	208.26 g/mol	[6][7][8]
CAS Number	196601-69-1	[1][2][6]
Appearance	White to off-white powder or colorless liquid	[1][2]
Density	1.107 g/cm ³	[1]
Boiling Point	421.947°C at 760 mmHg	[1]
Flash Point	208.986°C	[1]
Refractive Index	1.535	[1]
Purity (Assay)	≥98.0%	[1]
Storage	2-8°C	[2]

Application in Drug Discovery: Synthesis of Lacosamide

The primary application of **(R)-Amino-N-benzyl-3-methoxypropionamide** in drug discovery is its role as a direct precursor to Lacosamide. The synthesis involves the acetylation of the primary amine group.

Experimental Protocol: Synthesis of Lacosamide from **(R)-Amino-N-benzyl-3-methoxypropionamide**

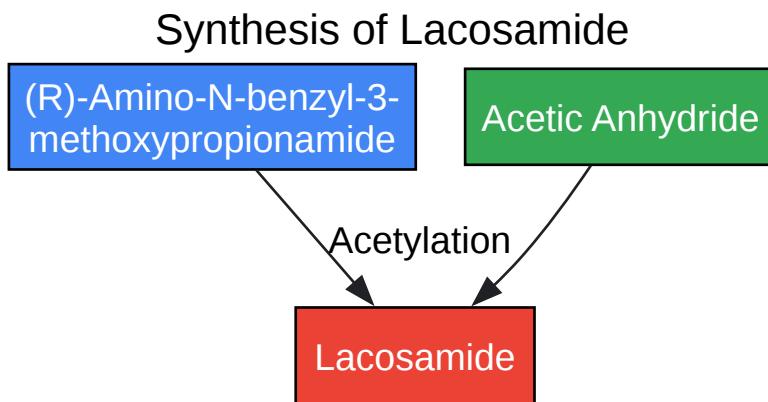
This protocol describes a general method for the acetylation of **(R)-Amino-N-benzyl-3-methoxypropionamide** to yield Lacosamide.

Materials:

- **(R)-Amino-N-benzyl-3-methoxypropionamide**
- Acetic anhydride

- Dichloromethane (DCM)
- Suitable organic base (e.g., triethylamine or pyridine)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:


- Dissolve **(R)-Amino-N-benzyl-3-methoxypropionamide** in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0°C using an ice bath.
- Add the organic base to the solution, followed by the slow, dropwise addition of acetic anhydride.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- The crude product can be purified by recrystallization or column chromatography to yield pure Lacosamide.

This is a representative protocol and may require optimization for specific laboratory conditions and scales.

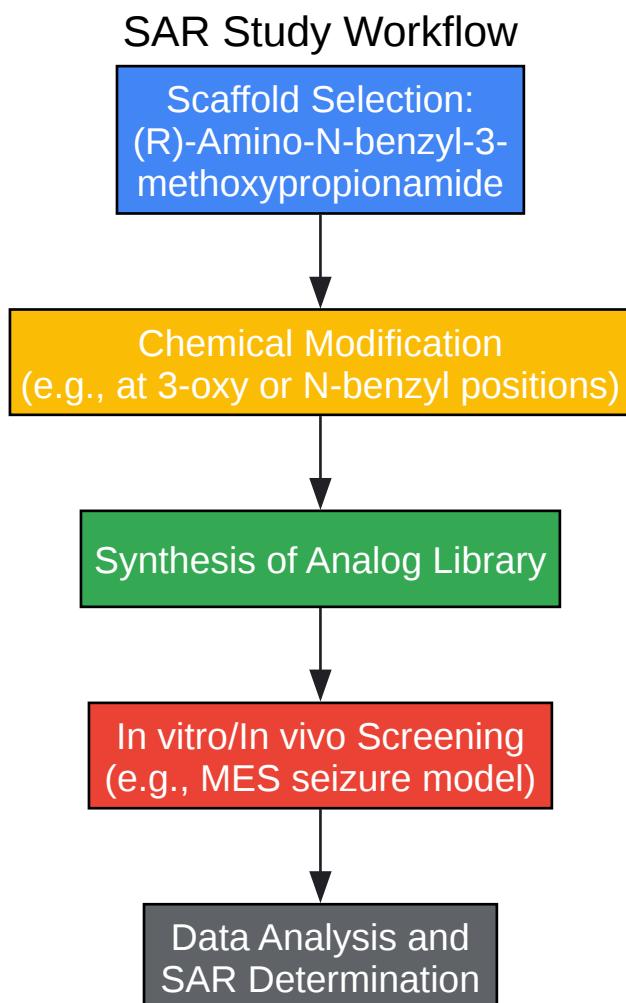
Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway from **(R)-Amino-N-benzyl-3-methoxypropionamide** to Lacosamide.

[Click to download full resolution via product page](#)

Caption: Synthetic route from the precursor to Lacosamide.

Structure-Activity Relationship (SAR) Context


While **(R)-Amino-N-benzyl-3-methoxypropionamide** is primarily a synthetic intermediate, SAR studies on its acetylated product, Lacosamide, provide insights into the structural requirements for anticonvulsant activity. Studies have shown that the 3-oxy and 4'-benzylamide positions of Lacosamide can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity in rodent models.^{[4][5]} Specifically, the placement of small, non-polar substituents at the 3-oxy site resulted in compounds with pronounced seizure protection in the maximal electroshock (MES) seizure test, with activities similar to Lacosamide itself.^{[4][5]} This suggests that while the core structure provided by **(R)-Amino-N-benzyl-3-methoxypropionamide** is essential, modifications at these specific sites are well-tolerated and can be explored for the development of new anticonvulsant agents.

Broader Applications and Future Directions

The versatile chemical handles on **(R)-Amino-N-benzyl-3-methoxypropionamide** make it a valuable starting material for creating libraries of novel compounds.^[1] Researchers can leverage the primary amine and the methoxy group for various chemical modifications to explore new therapeutic applications, particularly in the development of other neurologically active compounds.^[1]

Experimental Workflow for SAR Studies

The following diagram outlines a general workflow for conducting SAR studies based on the **(R)-Amino-N-benzyl-3-methoxypropionamide** scaffold.

[Click to download full resolution via product page](#)

Caption: Workflow for structure-activity relationship studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. CAS 196601-69-1|(R)-Amino-N-Benzyl-3-Methoxypropionamide [rlavie.com]
- 3. (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [chemicalbook.com]
- 4. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-amino-N-benzyl-3-methoxypropanamide | C11H16N2O2 | CID 9837181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-2-amino-N-benzyl-3-methoxypropanamide CAS#: 196601-69-1 [m.chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols: (R)-Amino-N-benzyl-3-methoxypropionamide in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b196000#use-of-r-amino-n-benzyl-3-methoxypropionamide-in-drug-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com